molecular formula C15H19N3OS B6002770 6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol

6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol

Cat. No.: B6002770
M. Wt: 289.4 g/mol
InChI Key: IWTMZURIUBMENJ-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C15H19N3OS. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .

Properties

IUPAC Name

6-benzyl-3-(3-methylbutylsulfanyl)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11(2)8-9-20-15-16-14(19)13(17-18-15)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTMZURIUBMENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol typically involves the reaction of benzylamine with 3-methylbutyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur atom can form strong interactions with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

  • 6-Benzyl-3-sulfanyl-1,2,4-triazin-5-ol
  • 6-Benzyl-3-[(3-methylbutyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-5-one
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives

Comparison: 6-Benzyl-3-[(3-methylbutyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to the presence of both benzyl and 3-methylbutyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

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